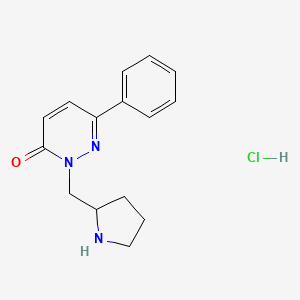
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride
Overview
Description
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (6-PPH) is an organic compound used in a variety of scientific research applications. It has a unique chemical structure which allows it to be used in a variety of biochemical and physiological experiments. 6-PPH is a relatively new compound, but it has already seen a variety of uses in the scientific community.
Scientific Research Applications
Synthesis and Properties
- The synthesis of related heterocyclic compounds involves the acid-cyclization of ketosulfides and thioacetonitriles, which are precursors for compounds like 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride. These processes are fundamental in developing various heterocyclic compounds with potential applications in medicinal chemistry (Arakawa, Miyasaka, & Satoh, 1977).
Chemical Transformation and Stability
- Studies on the tautomerism of similar aza heterocycles have shed light on the structure and stability of such compounds in different states, providing valuable insights for the development and handling of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (Gubaidullin et al., 2014).
Reactivity and Derivative Formation
- Understanding the reactivity of related pyridazine compounds, like the hydrolysis of 2-Phenyl-6-chlorooxazolo[5, 4-c]pyridazine, can inform the chemical behavior and potential derivative formations of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride, which is crucial for its application in drug development and other scientific research areas (Kuraishi, 1960).
Potential Pharmacological Properties
- The synthesis and evaluation of structurally similar compounds for anticonvulsant activity suggest potential pharmacological applications of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride. Understanding these properties can guide its use in pharmaceutical research (Xu et al., 1991).
Chemical Modification and Analysis
- Studies on the synthesis and binding affinity of related compounds, as well as the action of Grignard reagents on similar pyridazinones, provide insights into chemical modifications and analytical techniques that can be applied to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (Pinna et al., 1995), (Ismail et al., 1984).
Chemical Properties and Interactions
- Analyzing the steady state absorption and fluorescence of pyridazin-3(2H)-one derivatives provides valuable data on the chemical properties and interactions of related compounds, which is beneficial for the research and development of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (Desai et al., 2016).
properties
IUPAC Name |
6-phenyl-2-(pyrrolidin-2-ylmethyl)pyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15-9-8-14(12-5-2-1-3-6-12)17-18(15)11-13-7-4-10-16-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWQTDQABUYHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)



![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)




![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
